11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core, substituted with various functional groups such as methoxy, propoxy, and phenylcarbonyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions. One common method involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde under optimized conditions . The reaction is often catalyzed by various agents such as propylphosphonic anhydride (T3P®), which promotes the formation of the dibenzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with m-chloroperoxybenzoic acid to undergo oxidation .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts like T3P® . The reaction conditions often involve controlled temperatures and solvents like methanol or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with m-chloroperoxybenzoic acid can yield oxidized derivatives of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic effects are believed to be mediated through its binding to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure and exhibit anxiolytic and anticonvulsant properties.
Dibenzodiazepines: Compounds like clozapine, which also contain a dibenzodiazepine core, are used as antipsychotic agents.
Uniqueness
11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H34N2O4 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
5-benzoyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O4/c1-5-17-38-27-16-15-22(18-28(27)37-4)30-29-24(19-32(2,3)20-26(29)35)33-23-13-9-10-14-25(23)34(30)31(36)21-11-7-6-8-12-21/h6-16,18,30,33H,5,17,19-20H2,1-4H3 |
InChI Key |
OROFVDOVUZWYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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